![molecular formula C16H11F2NO2S B2748632 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide CAS No. 2380010-97-7](/img/structure/B2748632.png)
2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
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Overview
Description
2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery.
Mechanism Of Action
The mechanism of action of 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the potential for the development of new cancer therapies.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound has anti-tumor activity and can inhibit the growth of tumors in mice.
Advantages And Limitations For Lab Experiments
One advantage of using 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide in lab experiments is that it has shown promise in various areas of research, including cancer treatment and drug discovery. Additionally, the synthesis method for this compound is well-established, making it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective cancer therapies. Another direction is to explore its potential use in other areas of research, such as drug discovery. Additionally, researchers may seek to optimize the synthesis method for this compound to improve its availability and efficiency for use in lab experiments.
Synthesis Methods
The synthesis of 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide involves a multi-step process. The starting material is 2,6-difluorobenzoyl chloride, which is reacted with 4-(furan-3-yl)thiophen-2-ylmethanol in the presence of a base to form the intermediate 2,6-difluoro-N-[(4-furan-3-ylthiophen-2-yl)methyl]benzamide. This intermediate is then reacted with sodium hydride and 4-(furan-3-yl)thiophen-2-ylmethyl bromide to form the final product, 2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide.
Scientific Research Applications
2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide has been studied for its potential use in various areas of scientific research. One area of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Another area of research is drug discovery. This compound has been used as a starting point for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
2,6-difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-13-2-1-3-14(18)15(13)16(20)19-7-12-6-11(9-22-12)10-4-5-21-8-10/h1-6,8-9H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEJTJXJDZVXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide |
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